2,2,5,5-Tetramethyltetrahydro-3,4-furandiol
Description
Properties
CAS No. |
29839-67-6 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloxolane-3,4-diol |
InChI |
InChI=1S/C8H16O3/c1-7(2)5(9)6(10)8(3,4)11-7/h5-6,9-10H,1-4H3 |
InChI Key |
WVXOZBMNWUBMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(O1)(C)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of 2,5-Dimethylhexane-2,5-diol
One of the primary methods for preparing related tetrahydrofuran derivatives, such as 2,2,5,5-tetramethyltetrahydrofuran, involves acid-catalyzed intramolecular ring closure of 2,5-dimethylhexane-2,5-diol. This method can be adapted for the preparation of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol by appropriate modification of the starting diol to include hydroxyl groups at positions 3 and 4.
- Catalysts: Strong acid catalysts such as sulfuric acid or zeolites are employed to promote cyclization.
- Reaction Conditions: Controlled heating under reflux, often in an inert solvent or neat conditions.
- Yields: Zeolite catalysts have been reported to provide higher yields and selectivity compared to sulfuric acid.
- Purification: Standard organic work-up followed by distillation or recrystallization.
| Parameter | Details |
|---|---|
| Starting Material | 2,5-Dimethylhexane-2,5-diol |
| Catalyst | Sulfuric acid / Zeolites |
| Temperature | Typically 80–120 °C |
| Solvent | Often none or inert solvents |
| Reaction Time | Several hours |
| Yield | Up to 85% (dependent on catalyst) |
Controlled Oxidation and Hydroxylation
The introduction of hydroxyl groups at the 3 and 4 positions to form the diol functionality can be achieved by selective oxidation or hydroxylation of methyl-substituted tetrahydrofuran intermediates. This step requires careful control to avoid over-oxidation or ring cleavage.
- Oxidizing Agents: Mild oxidants such as osmium tetroxide or catalytic systems enabling dihydroxylation.
- Reaction Conditions: Low temperature to moderate temperature, often in aqueous or mixed solvents.
- Outcome: Vicinal diol formation on the tetrahydrofuran ring.
Reaction Mechanism Insights
The acid-catalyzed ring closure proceeds via protonation of hydroxyl groups, facilitating intramolecular nucleophilic attack to form the cyclic ether. The presence of bulky methyl groups at positions 2 and 5 stabilizes the tetrahydrofuran ring and influences the regioselectivity of the cyclization.
The subsequent hydroxylation steps proceed via syn-addition mechanisms typical of dihydroxylation reactions, yielding the 3,4-diol substitution pattern.
Experimental Data and Characterization
Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.11 g/mol |
| Exact Mass | 160.10994 Da |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Polar Surface Area | ~40.5 Ų |
| Hydrogen Bond Donors | 2 (diol groups) |
| Hydrogen Bond Acceptors | 3 (ether oxygen + 2 OH groups) |
| Rotatable Bonds | 3 |
Spectral Data
- Mass Spectrometry (GC-MS): Characteristic fragmentation patterns consistent with tetrahydrofuran diol derivatives.
- Infrared Spectroscopy (IR): Strong O-H stretching bands (~3400 cm^-1) and C-O-C ether bands (~1100 cm^-1).
- NMR Spectroscopy: Signals corresponding to methyl groups at 2 and 5 positions, and hydroxyl protons at 3 and 4 positions.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 2,5-Dimethylhexane-2,5-diol | Sulfuric acid, 80–120 °C | 70–85 | Zeolites improve yield |
| Selective hydroxylation | Tetramethyltetrahydrofuran | Osmium tetroxide, mild temps | Variable | Introduces 3,4-diol functionality |
| Multi-step synthesis | Alkylated diol precursors | Acid catalysis + oxidation | Moderate | Requires purification steps |
Research and Industrial Applications
Due to its stable tetrahydrofuran ring and vicinal diol groups, 2,2,5,5-tetramethyltetrahydro-3,4-furandiol is useful as a solvent and intermediate in organic synthesis. Its non-polar characteristics combined with the presence of hydroxyl groups enable unique reactivity profiles without peroxide formation risk.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-Tetramethyltetrahydro-3,4-furandione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,5,5-Tetramethyltetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: 2,2,5,5-Tetramethyltetrahydro-3,4-furandione.
Reduction: 2,2,5,5-Tetramethyltetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Solvent Properties
TMTHF is utilized as a non-polar solvent in various chemical reactions due to its ability to dissolve a range of organic compounds without forming hazardous peroxides. Its solvent properties make it particularly useful in:
- Fischer Esterification : TMTHF serves as an effective solvent for this reaction, facilitating the formation of esters from carboxylic acids and alcohols.
- Amidation Reactions : It aids in the synthesis of amides from carboxylic acids and amines.
Biological Applications
TMTHF has been evaluated for its potential use in medicinal chemistry:
- Biological Assays : Its non-peroxide forming nature allows for safer use in biological systems. It has shown promise as a solvent in biological assays where traditional solvents may pose risks.
- Enzyme-Catalyzed Reactions : Studies indicate that TMTHF can enhance enzyme activity compared to conventional solvents, leading to improved yields in biochemical processes.
Polymer Synthesis
TMTHF is explored as a solvent for producing high molecular weight polymers through radical-initiated polymerization. Its unique structure allows for cleaner polymerization processes without the interference of reactive protons, making it suitable for applications such as:
- Pressure-Sensitive Adhesives : The absence of peroxides contributes to the stability and quality of the final polymer products.
Case Study 1: Use in Enzyme Reactions
A study investigated the effectiveness of TMTHF as a solvent in enzyme-catalyzed reactions. The results indicated that TMTHF not only maintained enzyme stability but also improved reaction yields compared to traditional solvents. This suggests its potential for biotechnological applications where enzyme activity is crucial.
Case Study 2: Polymer Synthesis
In another study focusing on polymer synthesis, TMTHF was used as a solvent for radical-initiated polymerization processes. The absence of reactive protons allowed for cleaner reactions and higher molecular weight polymers suitable for industrial applications such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol and related compounds:
Key Observations :
- Steric Effects : The 2,2,5,5-tetramethyl groups in the target compound introduce significant steric hindrance compared to the unsubstituted trans-tetrahydro-3,4-furandiol . This likely reduces conformational flexibility and enhances thermal stability.
- Electron-Withdrawing Groups : The bromine and phenyl substituents in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran increase molecular weight and polarizability, affecting solubility and reactivity.
- Crystallinity : The tetraphenyl-substituted derivative forms a three-dimensional supramolecular network via C–H⋯Br and Br⋯Br interactions , whereas the methyl-substituted diol may exhibit different packing due to smaller substituents.
Biological Activity
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol (C₈H₁₈O₂) is a heterocyclic organic compound derived from tetrahydrofuran. Its unique structure, characterized by four methyl groups adjacent to the oxygen atom in the tetrahydrofuran ring, contributes to its distinct biological properties. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry and biological assays.
Structural Properties
The molecular structure of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol is notable for its non-polar solvent properties and stability against peroxide formation. These characteristics make it a safer alternative to traditional ethers such as tetrahydrofuran and diethyl ether. The compound's ability to avoid peroxide formation enhances its utility in various biological applications.
Biological Activity
Research indicates that 2,2,5,5-tetramethyltetrahydro-3,4-furandiol exhibits significant biological activity. It has been evaluated for its potential use in:
- Medicinal Chemistry : The compound has been studied for its effects on cancer cell lines and stem-like cells. High-throughput screening (HTS) methods have identified it as a potential inhibitor of ovarian cancer stem-like cells .
- Solvent Properties : Its non-polar nature allows it to act as a solvent in biological assays without interfering with the biochemical processes being studied.
Case Studies
-
Ovarian Cancer Research : In a study focusing on ovarian cancer stem-like cells derived from OVCAR-3 cell lines, 2,2,5,5-tetramethyltetrahydro-3,4-furandiol was included in a library of compounds tested for growth inhibition. Out of 793 compounds screened, it displayed a statistically significant effect on cell growth inhibition at specific concentrations .
- Methodology : Cells were treated with various concentrations of the compound over 96 hours. The percentage growth relative to untreated controls was calculated using fluorescence intensity measurements.
- Results : The compound exhibited an inhibiting effect on cell proliferation with a percentage growth reduction ranging from 3.3% to 74.1%, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
To understand the uniqueness of 2,2,5,5-tetramethyltetrahydro-3,4-furandiol, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tetrahydrofuran | C₄H₈O | Forms peroxides; more polar |
| Diethyl ether | C₄H₁₀O | Forms peroxides; less steric hindrance |
| 1-Methoxy-2-methylbenzene (Anisole) | C₈H₁₀O | Aromatic; different reactivity profile |
| 1-Methylcyclopentanol | C₆H₁₄O | Cyclic; forms hydrogen bonds |
The key differentiator for 2,2,5,5-tetramethyltetrahydro-3,4-furandiol lies in its ability to remain stable without forming peroxides while maintaining effective solvent properties comparable to hydrocarbons.
Q & A
Q. What synthetic methodologies are effective for preparing 2,2,5,5-tetramethyltetrahydro-3,4-furandiol?
The synthesis of structurally related tetrahydrofuran derivatives often involves cyclization reactions or modifications of pre-existing furan precursors. For example, bromination of 1,1-diphenylprop-2-yne-1-ol under reflux conditions (n-pentane, 12 hours) with aqueous KOH and bromine can yield brominated tetrahydrofuran derivatives via Favorskii-type rearrangements and subsequent cyclization . Optimization requires careful control of reaction time, solvent polarity, and stoichiometry to minimize byproducts. Characterization via and NMR (e.g., δ 7.21–7.35 ppm for aromatic protons and δ 83.8 ppm for C–O bonds) is critical for confirming regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR resolves aromatic and aliphatic proton environments, while NMR identifies carbonyl and quaternary carbons (e.g., δ 113.4 ppm for C–Br in related structures) .
- X-ray Crystallography : Determines molecular conformation and crystal packing. For example, orthorhombic space group with unit cell parameters Å, Å, Å was used for a brominated analog .
- HPLC-MS : Validates purity and molecular weight (e.g., molecular ion peaks at for CHBrO analogs) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation and intermolecular interactions?
X-ray diffraction studies reveal non-planar furan rings (deviations up to 0.045 Å from the least-squares plane) and aryl ring tilting (67.7°–79.3°), impacting steric and electronic properties . Weak interactions like C–H⋯H (2.3–2.5 Å) and type I Br⋯Br contacts (3.814 Å) stabilize 3D supramolecular networks . Refinement using SHELXL2014 with and ensures accuracy in atomic displacement parameters .
Q. What mechanistic pathways explain unexpected byproducts in tetrahydrofuran synthesis?
Competing pathways may arise from reaction condition variations. For example, heating 1,1-diphenylprop-2-yne-1-ol under reflux instead of room-temperature stirring can favor alkoxide intermediates, leading to acetylenic species and subsequent bromination/hydrolysis. Trans-Favorskii rearrangements may produce allylic diols, which cyclize to tetrahydrofurans via dehydration . Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or DFT calculations.
Q. How should researchers address contradictions in crystallographic refinement parameters?
Discrepancies in thermal motion or hydrogen atom positioning require:
- Full-matrix refinement : Incorporates covariance matrices for geometric parameters .
- Constraints : Fix isotropic displacement parameters () for H-atoms at 1.2–1.5 times of bonded atoms .
- Validation tools : Use PLATON or CheckCIF to flag outliers in bond lengths/angles (e.g., C–Br bond deviations > 0.02 Å) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
